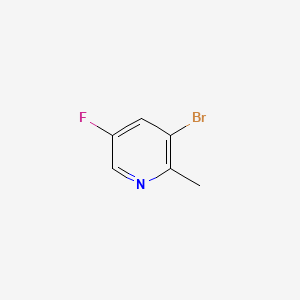

3-Bromo-5-fluoro-2-methylpyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-5-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUMMEFEKHPQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-methylpyridine (CAS No. 1211542-29-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-fluoro-2-methylpyridine, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of direct, published synthesis routes for this specific compound, this document outlines a plausible multi-step synthetic pathway based on established and analogous chemical transformations. The guide includes detailed, adaptable experimental protocols, a summary of key quantitative data, and visualizations to aid in the understanding of its synthesis and application.

Core Compound Data

A summary of the key physical and chemical properties of this compound is presented below. Please note that some of this data is predicted from computational models.

| Property | Value | Source |

| CAS Number | 1211542-29-8 | [1][2][3] |

| Molecular Formula | C₆H₅BrFN | [1] |

| Molecular Weight | 190.01 g/mol | [1] |

| Boiling Point | 166.1±35.0 °C (Predicted) | [4] |

| Density | 1.592±0.06 g/cm³ (Predicted) | [4] |

| pKa | 1.17±0.20 (Predicted) | [4] |

| LogP | 2.29162 | [1] |

| Topological Polar Surface Area | 12.89 Ų | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 0 | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Store at room temperature in an inert atmosphere. | [1][3][5] |

Proposed Synthesis Pathway

The synthesis of this compound can be envisaged through a multi-step process starting from a commercially available aminopyridine derivative. The proposed pathway involves a diazotization reaction followed by a Sandmeyer-type bromination.

References

- 1. echemi.com [echemi.com]

- 2. synchem.de [synchem.de]

- 3. 3-Bromo-2-fluoro-5-methylpyridine - Safety Data Sheet [chemicalbook.com]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluoro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoro-2-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of these functional groups allows for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and modifications of the methyl group. This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with relevant experimental protocols and logical workflows to aid researchers in its application.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and incorporation into drug development pipelines. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 1211542-29-8 | [1] |

| Molecular Formula | C₆H₅BrFN | [1] |

| Molecular Weight | 190.01 g/mol | [1] |

| Appearance | Not specified, likely a solid or liquid | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

| LogP | 2.29 | [1] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through various synthetic strategies. A logical workflow for its preparation and subsequent characterization is outlined below.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocols

General Synthetic Approach: Halogenation of a Pyridine Precursor

A common strategy for the synthesis of halogenated pyridines involves the functionalization of a pre-existing pyridine ring. The following is a plausible, generalized protocol for the synthesis of this compound, which would require optimization by the end-user.

Materials:

-

A suitable 5-fluoro-2-methylpyridine derivative (e.g., 3-amino-5-fluoro-2-methylpyridine)

-

Brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine)

-

Appropriate solvent (e.g., acetonitrile, dichloromethane)

-

Initiator (if required, e.g., AIBN for radical reactions)

-

Acid or base for pH adjustment (if necessary)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting 5-fluoro-2-methylpyridine derivative in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add the brominating agent to the reaction mixture. The addition may be done portion-wise or as a solution, and the temperature should be controlled (e.g., using an ice bath) to manage any exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate solution to remove excess bromine). Adjust the pH of the mixture if necessary and extract the product into an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Physicochemical Property Assessment Workflow

A systematic approach is necessary to determine the key physicochemical properties of a novel compound like this compound.

Caption: A workflow for the experimental determination of key physicochemical properties.

Reactivity and Stability

Based on its structure, this compound is expected to exhibit reactivity patterns typical of halogenated pyridines.

-

Suzuki and other Cross-Coupling Reactions: The bromine at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

-

Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient, and the presence of the electron-withdrawing fluorine and bromine atoms can activate the ring towards nucleophilic attack, although the positions of substitution will be dictated by the specific reaction conditions and the nature of the nucleophile.

-

Methyl Group Functionalization: The methyl group at the 2-position can be a site for further chemical modification, such as oxidation or halogenation.

Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be stored away from strong oxidizing agents, strong acids, and strong bases. As with many halogenated organic compounds, it may be sensitive to light and should be stored in a cool, dark place.

Spectroscopic Data

While experimental spectra for this compound are not widely available, predicted spectroscopic data can provide valuable guidance for its characterization.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl protons. The chemical shifts and coupling patterns will be influenced by the positions of the bromine, fluorine, and methyl substituents.

¹³C NMR (Predicted): The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the fluorine and bromine will exhibit characteristic chemical shifts and, in the case of the fluorine-bound carbon, splitting due to C-F coupling.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.01 g/mol ). A characteristic isotopic pattern for bromine (approximately 1:1 ratio of M and M+2 peaks) will be observed, confirming the presence of a single bromine atom.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. This guide provides a foundational understanding of its physicochemical properties, plausible synthetic and analytical workflows, and expected reactivity. Researchers and scientists can leverage this information to facilitate the effective use of this versatile building block in their research and development endeavors.

References

3-Bromo-5-fluoro-2-methylpyridine molecular structure and weight

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-methylpyridine

For professionals in research, and drug development, this compound is a halogenated pyridine derivative of significant interest. Its structural features make it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. This guide provides a comprehensive overview of its molecular structure, properties, and potential synthetic applications.

Molecular Structure and Properties

This compound is a substituted pyridine ring with a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 2-position. The presence and positions of these functional groups confer specific reactivity and properties to the molecule. The fluorine atom can enhance metabolic stability and bioavailability in drug candidates, while the bromine atom serves as a versatile handle for various cross-coupling reactions.[1]

Physicochemical Data

The following table summarizes key quantitative data for this compound. It is important to note that much of the available data is based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFN | [2] |

| Molecular Weight | 190.01 g/mol | [2] |

| CAS Number | 1211542-29-8 | [2] |

| Appearance | White to off-white solid (Predicted) | [3] |

| Boiling Point | 166.1 ± 35.0 °C (Predicted) | [3] |

| Density | 1.592 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 1.17 ± 0.20 (Predicted) | [3] |

| LogP | 2.29162 | [2] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |

| SMILES | CC1=NC=C(F)C=C1Br | [2] |

| InChIKey | FDUMMEFEKHPQBG-UHFFFAOYSA-N | [3] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be devised based on established pyridine chemistry. The following represents a generalized methodology.

Proposed Synthesis of this compound

A potential synthetic pathway could involve the bromination of a suitable 5-fluoro-2-methylpyridine precursor.

Step 1: Synthesis of 5-fluoro-2-methylpyridine (if not commercially available)

This precursor could potentially be synthesized from 3-amino-5-fluoro-2-methylpyridine via a Sandmeyer-type reaction, or through other established methods for pyridine ring formation.

Step 2: Bromination of 5-fluoro-2-methylpyridine

Methodology:

-

To a solution of 5-fluoro-2-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent), add a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂).

-

The reaction mixture is stirred at a controlled temperature. The temperature and reaction time will depend on the specific reagents and solvent system used.

-

Upon completion, the reaction is quenched, typically by pouring it onto ice water.

-

The pH of the solution is carefully adjusted to be neutral or slightly basic using a base such as sodium bicarbonate or sodium hydroxide.

-

The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified, typically by column chromatography on silica gel, to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 3-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

General Protocol:

-

In a reaction vessel, combine this compound (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.

-

The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

After completion, the mixture is cooled to room temperature and diluted with water and an organic solvent for extraction.

-

The organic layer is separated, washed, dried, and concentrated.

-

The resulting product is purified by column chromatography or recrystallization.

Visualized Synthetic Pathway and Applications

The following diagrams illustrate the logical flow of the proposed synthesis and the utility of the final product in further chemical transformations.

Caption: Proposed synthesis of this compound.

Caption: Utility in Suzuki-Miyaura cross-coupling reactions.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Bromo-5-fluoro-2-methylpyridine, a valuable substituted pyridine derivative for use in pharmaceutical and agrochemical research and development. Due to the limited availability of a direct published synthesis for this specific molecule, this document outlines a viable multi-step pathway based on established and analogous chemical transformations. This guide includes detailed experimental protocols, a summary of expected quantitative data, and visualizations to facilitate the successful synthesis of the target compound.

Proposed Synthesis Pathway

The synthesis of this compound can be envisaged commencing from the commercially available 5-fluoro-2-methylpyridin-3-amine. The proposed route involves a diazotization of the amino group followed by a Sandmeyer-type bromination reaction. This approach is a well-established and reliable method for the introduction of a bromine atom onto an aromatic ring.

Caption: Proposed two-step synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions. Actual results may vary and should be determined empirically.

| Parameter | Step 1: Diazotization | Step 2: Sandmeyer Bromination | Overall |

| Starting Material | 5-fluoro-2-methylpyridin-3-amine | 5-Fluoro-2-methylpyridine-3-diazonium salt | 5-fluoro-2-methylpyridin-3-amine |

| Product | 5-Fluoro-2-methylpyridine-3-diazonium salt | This compound | This compound |

| Typical Molar Ratio of Reagents | Amine:NaNO₂:HBr (1:1.1:3) | Diazonium salt:CuBr (1:1.2) | - |

| Typical Reaction Temperature | 0 - 5 °C | 0 °C to 60 °C | - |

| Typical Reaction Time | 1 hour | 2 - 3 hours | 3 - 4 hours |

| Expected Yield | (Intermediate) | 60 - 75% | 60 - 75% |

| Purity (after purification) | - | >97% | >97% |

| Molecular Formula | C₆H₅FN₂⁺ | C₆H₅BrFN | C₆H₅BrFN |

| Molecular Weight | 140.12 g/mol | 190.01 g/mol | 190.01 g/mol |

Experimental Protocols

The following detailed protocols are provided as a guide and may require optimization for specific laboratory conditions and scales.

Step 1: Diazotization of 5-fluoro-2-methylpyridin-3-amine

Materials and Reagents:

-

5-fluoro-2-methylpyridin-3-amine

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-fluoro-2-methylpyridin-3-amine (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add a 48% aqueous solution of hydrobromic acid (3.0 eq) while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.

-

Stir the resulting mixture for an additional 1 hour at 0-5 °C to ensure the complete formation of the diazonium salt.

-

The freshly prepared diazonium salt solution should be used immediately in the next step.

Step 2: Sandmeyer Bromination

Materials and Reagents:

-

Copper(I) bromide (CuBr)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for column chromatography)

Procedure:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous HBr.

-

Cool the CuBr solution in an ice bath.

-

Slowly add the freshly prepared cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Heat the mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-5-fluoro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Bromo-5-fluoro-2-methylpyridine. Due to the absence of direct experimental spectra in publicly available databases, this guide leverages established principles of NMR spectroscopy and data from structurally related analogs to provide a robust prediction of the spectral characteristics. This information is intended to aid researchers in the identification, characterization, and quality control of this compound in various research and development settings.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on the principles of substituent additivity effects on the pyridine ring, considering the electronic contributions of the bromo, fluoro, and methyl groups. Data from analogous compounds, including 2-bromo-3-methylpyridine, 2-bromo-5-fluoropyridine, and other substituted pyridines, were used to refine these predictions.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | ~ 7.8 - 8.0 | Doublet of doublets (dd) | ³J(H-F) ≈ 8.0 - 9.0, ⁴J(H-H) ≈ 2.5 - 3.0 |

| H-6 | ~ 8.2 - 8.4 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 2.5 - 3.5, ⁴J(H-H) ≈ 2.5 - 3.0 |

| -CH₃ | ~ 2.5 - 2.7 | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| C-2 | ~ 155 - 158 | ~ 5 - 10 |

| C-3 | ~ 118 - 121 | ~ 15 - 20 |

| C-4 | ~ 135 - 138 | ~ 5 - 10 |

| C-5 | ~ 158 - 161 (d) | ~ 240 - 260 |

| C-6 | ~ 145 - 148 | ~ 10 - 15 |

| -CH₃ | ~ 22 - 25 | - |

Experimental Protocol for NMR Spectrum Acquisition

This section outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically 0 ppm).

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of approximately 0 to 200 ppm.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the key structural features of this compound and their influence on the predicted NMR spectral parameters.

Caption: Influence of substituents on the predicted NMR spectra of this compound.

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-5-fluoro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoro-2-methylpyridine is a halogenated pyridine derivative that serves as a versatile synthetic intermediate in the fields of medicinal chemistry and drug development. Its trifunctional nature, featuring a bromine atom, a fluorine atom, and a methyl group on the pyridine core, offers multiple reaction sites for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective transformations, making it a valuable building block for the synthesis of novel pharmaceutical agents and other fine chemicals. The incorporation of a fluorine atom is particularly noteworthy, as it can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its participation in key chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| CAS Number | 1211542-29-8 |

| Appearance | Not specified (likely a solid or liquid) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Reactivity Profile and Key Transformations

The reactivity of this compound is dominated by the presence of the bromine atom at the 3-position, which is susceptible to a variety of cross-coupling and metal-halogen exchange reactions. The pyridine nitrogen and the fluorine atom also influence the regioselectivity and reactivity of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various organoboron reagents, such as boronic acids or their esters, to introduce a wide range of substituents at the 3-position.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Note: This is a general protocol adapted from the literature for a similar substrate, 5-bromo-2-methylpyridin-3-amine, and may require optimization for this compound.[1]

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 equiv.) or potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water (e.g., in a 4:1 ratio).

-

Reaction Conditions: De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Heat the mixture to a temperature ranging from 80 to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

| Parameter | Typical Range |

| Catalyst Loading | 2-5 mol% |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.) |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |

| Temperature | 80-110 °C |

| Reaction Time | 2-24 hours |

| Yield | Moderate to excellent (substrate dependent) |

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. This compound can be reacted with a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable ligand.

Experimental Protocol: Representative Buchwald-Hartwig Amination

Note: This is a generalized protocol and the choice of catalyst, ligand, and base is critical for success and will depend on the specific amine coupling partner.

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, or BINAP; 1.2-2.0 equiv. relative to palladium), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃); 1.5-2.5 equiv.).

-

Solvent: Add an anhydrous, de-gassed solvent such as toluene, dioxane, or THF.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

| Parameter | Typical Range |

| Catalyst Loading | 1-5 mol% |

| Ligand | Buchwald or Hartwig ligands (e.g., XPhos, SPhos) |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equiv.) |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-120 °C |

| Reaction Time | 4-24 hours |

| Yield | Good to excellent (substrate dependent) |

Metal-Halogen Exchange Reactions

The bromine atom can undergo metal-halogen exchange with strong organometallic bases, such as organolithium reagents, to form a lithiated pyridine species. This intermediate is a powerful nucleophile that can react with a variety of electrophiles.

Treatment of this compound with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures leads to the formation of the 3-lithiated derivative. This species can then be trapped with various electrophiles.

Experimental Protocol: Representative Lithiation and Electrophilic Quench

Note: This protocol is based on general procedures for the lithiation of bromo-pyridines and requires strictly anhydrous conditions.

-

Reaction Setup: Dissolve this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.

-

Lithiation: Cool the solution to a low temperature (typically -78 °C). Add a solution of an alkyllithium reagent (e.g., n-BuLi, 1.1 equiv.) dropwise. Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete metal-halogen exchange.

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, carbon dioxide, or an alkyl halide) to the solution at -78 °C.

-

Work-up and Purification: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the product by column chromatography or distillation.

| Parameter | Typical Range |

| Reagent | n-BuLi, s-BuLi, t-BuLi (1.0-1.2 equiv.) |

| Solvent | Anhydrous THF, Diethyl ether |

| Temperature | -78 °C to -40 °C |

| Reaction Time | 0.5-2 hours for lithiation |

| Electrophiles | Aldehydes, ketones, CO₂, DMF, alkyl halides, etc. |

| Yield | Variable, dependent on the electrophile |

Visualization of Synthetic Utility

The following diagrams illustrate the central role of this compound as a versatile building block in the synthesis of more complex, functionalized pyridine derivatives.

Caption: Key synthetic transformations of this compound.

Caption: General workflow for the use of this compound in drug discovery.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and medicinal chemistry. Its reactivity is primarily centered around the carbon-bromine bond, which readily participates in palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This allows for the introduction of a diverse array of functional groups at the 3-position of the pyridine ring. The presence of the fluorine and methyl groups further modulates the electronic properties and potential biological activity of the resulting derivatives. The experimental protocols and reactivity data presented in this guide, based on established chemical principles and analogous systems, provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with significant biological and material science applications.

References

Technical Guide: Solubility of 3-Bromo-5-fluoro-2-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Bromo-5-fluoro-2-methylpyridine, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for researchers to determine and tabulate this critical parameter. It includes a detailed experimental protocol based on established methodologies and a visual representation of the experimental workflow. This guide is intended to be a practical resource for scientists and professionals in drug development, enabling them to generate and organize essential solubility data for their research and development needs.

Introduction

This compound is a substituted pyridine derivative with applications as a building block in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a fundamental physicochemical property that influences reaction kinetics, purification processes, and formulation development. A thorough understanding of its solubility profile is crucial for process optimization and ensuring the reproducibility of synthetic procedures.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This information is useful for understanding its general behavior and for designing solubility experiments.

| Property | Value |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol [1] |

| CAS Number | 1211542-29-8[1] |

| Calculated LogP | 2.29[1] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų[1] |

| Hydrogen Bond Donors | 0[1] |

| Hydrogen Bond Acceptors | 1[1] |

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to record their experimentally determined solubility data. It is recommended to perform solubility measurements at a controlled temperature (e.g., 25 °C) for consistent and comparable results.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | ||||

| e.g., Ethanol | ||||

| e.g., Isopropanol | ||||

| e.g., Acetone | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Dichloromethane | ||||

| e.g., Chloroform | ||||

| e.g., Toluene | ||||

| e.g., Hexane | ||||

| e.g., Dimethylformamide (DMF) | ||||

| e.g., Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in organic solvents. The shake-flask method is a widely recognized and robust technique for determining equilibrium solubility.[2][3]

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed test tubes with screw caps

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringe filters (e.g., 0.22 µm PTFE)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is generally recommended.[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

For finely suspended particles, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining undissolved solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive approach for determining the solubility of this compound in organic solvents. While pre-existing quantitative data is scarce, the detailed experimental protocol and data presentation template offered herein will enable researchers to systematically generate and record this vital information. The provided workflow diagram offers a clear visual aid for the experimental process. Adherence to these guidelines will ensure the generation of high-quality, reproducible solubility data, which is indispensable for the successful application of this compound in research and drug development.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Bromo-5-fluoro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-fluoro-2-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. A comprehensive understanding of its electronic structure is paramount for predicting its reactivity and designing synthetic pathways. This technical guide provides a detailed analysis of the electrophilic and nucleophilic sites on the molecule, governed by the interplay of inductive and resonance effects of its substituents. We will dissect the molecule's reactivity profile, present key data in a structured format, and offer detailed experimental protocols for characteristic reactions, supplemented by explanatory diagrams to illustrate the underlying chemical principles.

The Electronic Landscape of this compound

The reactivity of this compound is dictated by the electronic contributions of its constituent groups: the pyridine nitrogen, a methyl group at C2, a bromine atom at C3, and a fluorine atom at C5.

-

Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) across the ring. This effect reduces the overall electron density of the aromatic system, making the pyridine ring less reactive towards electrophilic attack compared to benzene but more susceptible to nucleophilic attack.[1][2] The nitrogen's lone pair of electrons also makes it a primary site for nucleophilic and basic activity.[3]

-

Substituent Effects:

-

2-Methyl Group (-CH₃): This group is electron-donating through both a weak inductive effect (+I) and hyperconjugation. It slightly activates the ring, counteracting the deactivating effects of the nitrogen and halogens.

-

3-Bromo Group (-Br): Halogens are deactivating due to their strong electron-withdrawing inductive effect (-I), but they can donate electron density through resonance (+R). For bromine, the inductive effect dominates, deactivating the ring. It also serves as a good leaving group in nucleophilic substitution and a coupling partner in cross-coupling reactions.[4]

-

5-Fluoro Group (-F): Fluorine is the most electronegative element, exhibiting a very strong -I effect that significantly deactivates the ring. Its +R effect is minimal. Like bromine, it can act as a leaving group in certain nucleophilic aromatic substitution reactions.

-

The combination of these effects results in a highly electron-deficient aromatic ring with distinct regions of electrophilicity and nucleophilicity.

Data Presentation: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on Ring Electron Density |

| Nitrogen | 1 | -I (Strong) | -R (Strong) | Strongly Deactivating |

| Methyl | 2 | +I (Weak) | Hyperconjugation | Weakly Activating |

| Bromo | 3 | -I (Strong) | +R (Weak) | Deactivating |

| Fluoro | 5 | -I (Very Strong) | +R (Very Weak) | Strongly Deactivating |

Visualization: Interplay of Electronic Effects

References

Spectroscopic Profile of 3-Bromo-5-fluoro-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Bromo-5-fluoro-2-methylpyridine (CAS No. 1211542-29-8). Due to the limited availability of public experimental spectra for this specific isomer, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₅BrFN

-

CAS Number: 1211542-29-8

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and general spectroscopic principles observed in similar pyridine derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.15 | d | ~2.5 | 1H | H-6 |

| ~7.40 | d | ~8.5 | 1H | H-4 |

| ~2.50 | s | - | 3H | -CH₃ |

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 is predicted to arise from a small four-bond coupling to the fluorine atom (⁴JHF). The doublet for H-4 is due to a three-bond coupling to the fluorine atom (³JHF).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~159 (d, J ≈ 240 Hz) | C-5 |

| ~148 (d, J ≈ 2 Hz) | C-2 |

| ~145 (d, J ≈ 10 Hz) | C-6 |

| ~125 (d, J ≈ 25 Hz) | C-4 |

| ~110 (d, J ≈ 5 Hz) | C-3 |

| ~23 | -CH₃ |

Note: The chemical shifts are approximate. Carbons C-2, C-3, C-4, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 191/189 | High | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |

| 110 | Moderate | [M - Br]⁺ |

| 83 | Moderate | [M - Br - HCN]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotope pattern with approximately equal intensity.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1600-1450 | Strong | C=C and C=N stretching in the aromatic ring |

| 1250-1150 | Strong | C-F stretch |

| 1100-1000 | Strong | C-Br stretch |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for liquids.

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and record the mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: General workflow for spectroscopic analysis.

References

The Advent and Ascension of Substituted Fluoropyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pyridine scaffolds has revolutionized the fields of medicinal chemistry and agrochemical science. The unique physicochemical properties conferred by the fluorine atom—including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—profoundly influence the biological activity, metabolic stability, and pharmacokinetic profiles of the parent molecule. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of substituted fluoropyridines, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Historical Milestones in Fluoropyridine Synthesis

The journey of fluoropyridine synthesis has been marked by a continuous evolution of chemical methodologies, driven by the increasing demand for these valuable compounds in various industrial and academic sectors. Early methods were often harsh and limited in scope, but they laid the groundwork for the development of more sophisticated and versatile techniques.

A key breakthrough in the synthesis of aryl fluorides, including fluoropyridines, was the Balz-Schiemann reaction , first reported in the late 1920s[1]. This method involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. For decades, this remained a cornerstone for accessing fluoroaromatic compounds.

The mid-20th century saw further advancements, including the first reported synthesis of perfluoropyridine (PFPy) in the early 1960s through the defluorination of perfluoropiperidine[2]. Around the same time, halogen exchange (Halex) reactions, utilizing fluoride salts like potassium fluoride to displace other halogens, began to emerge as a viable alternative, particularly for electron-deficient pyridines[3][4]. A notable example is the preparation of 2-fluoropyridine from 2-chloropyridine using potassium bifluoride at high temperatures, a process that offered high yields and shorter reaction times compared to previous methods[5].

The late 20th and early 21st centuries have witnessed a surge in the development of more refined and milder fluorination techniques. These include advancements in direct C-H fluorination , offering the potential to introduce fluorine atoms into a pyridine ring without the need for pre-functionalization, and the use of modern fluorinating reagents[6]. The development of methods starting from pyridine N-oxides has also provided new avenues for the regioselective synthesis of fluoropyridines[6][7].

Key Synthetic Methodologies

The synthesis of substituted fluoropyridines can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, the electronic nature of the pyridine ring, and the availability of starting materials.

Balz-Schiemann Reaction

The Balz-Schiemann reaction remains a widely used method for the preparation of fluoropyridines from their corresponding amino-precursors. The reaction proceeds via the formation of a diazonium tetrafluoroborate salt, which upon thermal or photochemical decomposition, yields the desired fluoropyridine.

Experimental Protocol: Synthesis of 4-Fluoropyridine [8]

-

Diazotization: 4-Aminopyridine (14.4 g, 153 mmol) is dissolved in a 42% aqueous solution of tetrafluoroboric acid (HBF₄) at 40 °C. The solution is then cooled to 5-7 °C, leading to the crystallization of 4-pyridylammonium tetrafluoroborate. A solution of sodium nitrite (12.0 g, 174 mmol) in water is added slowly, maintaining the temperature between 5-9 °C.

-

Decomposition: After the addition of sodium nitrite is complete, the reaction mixture is stirred for an additional 30 minutes at 5-10 °C and then allowed to warm to 25 °C. The mixture is then slowly added to a solution of sodium bicarbonate to neutralize the acid.

-

Workup and Isolation: The aqueous mixture is extracted with an organic solvent. The combined organic layers are dried and the solvent is removed to yield 4-fluoropyridine. The crude product can be further purified by vacuum transfer to afford pure 4-fluoropyridine (yield: ~20%).

Halogen Exchange (Halex) Reactions

Halogen exchange reactions involve the nucleophilic substitution of a halide (typically chloride or bromide) on the pyridine ring with fluoride. This method is particularly effective for pyridines bearing electron-withdrawing groups, which activate the ring towards nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 2-Fluoropyridine [5]

-

Reaction Setup: 2-Chloropyridine is mixed with potassium bifluoride (KHF₂) in a pressure-resistant vessel. Stoichiometric amounts of the reactants are typically used, although an excess of potassium bifluoride can be employed.

-

Reaction Conditions: The mixture is heated to a temperature range of 250-370 °C (preferably 275-325 °C) under autogenous pressure.

-

Workup and Isolation: After the reaction is complete, the inorganic salts are removed by filtration. The resulting liquid is then distilled to afford 2-fluoropyridine. This method has been reported to provide a 74% analytical yield and a 65.8% in-hand yield[5].

Comparison of Synthetic Yields

The choice of synthetic method can significantly impact the yield of the desired fluoropyridine. The following table provides a comparison of reported yields for the synthesis of various fluoropyridines using different methods.

| Fluoropyridine | Starting Material | Method | Fluorinating Agent | Yield (%) | Reference |

| 2-Fluoropyridine | 2-Chloropyridine | Halogen Exchange | KHF₂ | 74 (analytical) | [5] |

| 3-Fluoropyridine | 3-Aminopyridine | Balz-Schiemann | HBF₄/NaNO₂ | 50 | [9] |

| 3-Fluoropyridine | 3-Bromopyridine N-oxide | Halogen Exchange | TBAF | Moderate | [7] |

| 4-Fluoropyridine | 4-Aminopyridine | Balz-Schiemann | HBF₄/NaNO₂ | 20 | [8] |

| 2-Amino-5-fluoropyridine | 2-Amino-5-nitropyridine | Diazotization/Schiemann | HBF₄/NaNO₂ | 51.6 (two steps) | [10] |

| 3-Fluoro-4-nitropyridine N-oxide | 3-Bromo-4-nitropyridine N-oxide | Halogen Exchange | TBAF | 37 | [7] |

Impact of Fluorine Substitution on Physicochemical Properties

The introduction of a fluorine atom into the pyridine ring leads to significant changes in its electronic properties, most notably its basicity (pKa). The strong electron-withdrawing nature of fluorine generally decreases the basicity of the pyridine nitrogen.

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97 |

| 4-Fluoropyridine | 1.95 |

| (Data compiled from various sources)[11] |

This modulation of pKa can have profound effects on the pharmacokinetic properties of drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.

Applications in Drug Discovery and Agrochemicals

Substituted fluoropyridines are crucial building blocks in the development of a wide range of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

In medicinal chemistry, the incorporation of a fluoropyridine moiety can lead to enhanced binding affinity to biological targets, improved metabolic stability, and increased bioavailability[3]. Fluoropyridine-containing compounds have been investigated as inhibitors for a variety of enzymes, including the factor VIIa/tissue factor complex, which is involved in blood coagulation.

Drug Discovery Workflow: A Generalized Approach

The discovery of a new drug, such as a fluoropyridine-based kinase inhibitor, typically follows a multi-step process.

Biological Activity of Pyridine-Containing Compounds

The following table provides examples of the biological activity of some pyridine-containing compounds, highlighting the potency that can be achieved with this scaffold.

| Compound | Target | Activity (IC₅₀) | Cell Line | Reference |

| Pyridine-urea derivative 8e | VEGFR-2 | 3.93 µM | - | [12] |

| Pyridine-urea derivative 8e | - | 0.22 µM | MCF-7 | [13] |

| Pyridine-urea derivative 8n | - | 1.88 µM | MCF-7 | [13] |

| Thiazolo[4,5-d]pyrimidine derivative 3b | - | 24.4 µM | C32 (Melanoma) | [14] |

| Thiazolo[4,5-d]pyrimidine derivative 3b | - | 25.4 µM | A375 (Melanoma) | [14] |

Agrochemical Applications

In the agrochemical sector, fluoropyridines are integral components of many modern herbicides, fungicides, and insecticides[15][16]. The presence of fluorine can enhance the efficacy and selectivity of these agents, as well as their environmental persistence profiles[3]. A prominent example is the herbicide Picloram , a pyridine derivative that acts as a synthetic auxin.

Signaling Pathway: Mechanism of Action of Picloram

Picloram mimics the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized growth in susceptible broadleaf plants. This ultimately results in the death of the plant.

Conclusion

The discovery and development of substituted fluoropyridines have had a transformative impact on modern chemistry and its applications. From their early synthesis via classical methods to the sophisticated techniques available today, the ability to strategically introduce fluorine into the pyridine ring has provided chemists with a powerful tool to modulate molecular properties. The continued exploration of novel synthetic routes and the ever-expanding applications of these compounds in medicine and agriculture ensure that substituted fluoropyridines will remain at the forefront of scientific innovation for years to come.

References

- 1. dovepress.com [dovepress.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]

- 5. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 3-Bromo-5-fluoro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This reaction is particularly valuable in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a wide range of biologically active molecules.[1] The fluorinated pyridine moiety is a key pharmacophore in many modern pharmaceuticals, offering unique properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2][3] This document provides a detailed protocol for the Suzuki coupling reaction of 3-Bromo-5-fluoro-2-methylpyridine with various arylboronic acids, a key transformation for accessing novel 3-aryl-5-fluoro-2-methylpyridine derivatives. These derivatives are of significant interest in the development of new therapeutic agents, with applications as tubulin polymerization inhibitors and receptor antagonists.[4][5]

Data Presentation: Reaction Parameters and Yields

The following table summarizes the reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is adapted from established protocols for the structurally similar 3-bromo-2-methylpyridine and serves as a strong guideline for this transformation. Optimization may be required for specific substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | ~92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | ~88 |

| 4 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~80-90 |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling reaction of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, THF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate/oil bath

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the ligand. Subsequently, add the degassed solvent system via syringe.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the specified temperature (see Data Presentation table).

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-fluoro-2-methylpyridine product.

Visualizations

Experimental Workflow

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 3-Bromo-5-fluoro-2-methylpyridine as a Pharmaceutical Building Block: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-5-fluoro-2-methylpyridine is a strategically important heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern—a reactive bromine atom for cross-coupling reactions, a fluorine atom to enhance pharmacokinetic properties, and a methyl group for steric and electronic modulation—makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors.

Key Applications in Drug Discovery

The pyridine scaffold is a ubiquitous feature in many FDA-approved drugs, prized for its ability to form key interactions with biological targets. The incorporation of fluorine into drug candidates is a widely employed strategy to improve metabolic stability, bioavailability, and binding affinity. This compound serves as a versatile starting material for introducing this fluorinated pyridine moiety into complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

A significant area of application for molecules derived from this building block is in the development of kinase inhibitors . Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyridine core can act as a crucial hinge-binding motif in the ATP-binding pocket of many kinases.

One such important target is the Vascular Endothelial Growth Factor Receptor (VEGFR) . The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR is a clinically validated strategy in oncology. The 5-fluoro-2-methylpyridine scaffold can be elaborated to create potent and selective VEGFR inhibitors.

Below is a diagram illustrating a simplified representation of the VEGFR signaling pathway, a common target for inhibitors synthesized from pyridine-based building blocks.

Experimental Protocols

The bromine atom at the 3-position of this compound is the primary site for synthetic elaboration, most commonly via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl and vinyl-aryl structures. Below is a general workflow and a specific protocol for the coupling of this compound with an arylboronic acid.

Protocol 1: Synthesis of 5-Fluoro-2-methyl-3-(4-methoxyphenyl)pyridine

Materials:

-

This compound

-

(4-Methoxyphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Quantitative Data for Suzuki-Miyaura Couplings:

| Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~85-95 |

| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80-90 |

| (3-Fluorophenyl)boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 12 | ~75-85 |

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, essential for synthesizing many pharmaceutical compounds.

Protocol 2: Synthesis of 5-Fluoro-2-methyl-N-phenylpyridin-3-amine

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

XPhos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous and degassed)

-

Ethyl acetate

-

Brine

Procedure:

-

In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to an oven-dried vial.

-

Add anhydrous, degassed toluene (5 mL).

-

Add aniline (1.2 mmol, 1.2 equiv.) to the vial.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Quantitative Data for Buchwald-Hartwig Aminations:

| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~70-85 |

| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 16 | ~75-90 |

| Piperidine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | Toluene | 100 | 12 | ~65-80 |

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides medicinal chemists with a robust platform for the rapid generation of diverse chemical libraries. The strategic incorporation of this scaffold is particularly relevant in the development of kinase inhibitors, offering a promising avenue for the discovery of novel therapeutics for a range of diseases. The protocols and data presented herein serve as a practical guide for researchers in the field of drug discovery and development.

Synthesis of Novel Heterocycles from 3-Bromo-5-fluoro-2-methylpyridine: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3-bromo-5-fluoro-2-methylpyridine as a versatile starting material. The methodologies described herein are central to modern medicinal chemistry and drug discovery, enabling the construction of diverse molecular scaffolds with potential therapeutic applications.

Introduction

This compound is a valuable building block in organic synthesis due to the differential reactivity of its functional groups. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The fluorine atom at the 5-position can influence the physicochemical properties of the resulting molecules, such as pKa and metabolic stability, and can also serve as a handle for nucleophilic aromatic substitution under certain conditions. The methyl group at the 2-position can be utilized in condensation and cyclization reactions to construct fused ring systems. This trifecta of functionalities makes this compound an attractive starting point for the synthesis of novel heterocycles, which are integral to the development of new pharmaceutical agents.

Application Notes

The strategic functionalization of this compound can lead to the formation of a variety of heterocyclic cores. This document focuses on three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, followed by subsequent intramolecular cyclization reactions to construct fused pyridine systems. These synthetic routes are highly relevant for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Key Synthetic Strategies:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the 3-position of the pyridine ring and a variety of aryl, heteroaryl, or vinyl groups from boronic acids or esters. The resulting biaryl or vinylpyridine scaffolds are prevalent in many biologically active molecules. Subsequent intramolecular reactions can lead to the formation of fused heterocycles.

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond between the 3-position of the pyridine and a wide range of primary and secondary amines, including cyclic amines and other heterocycles. This reaction is instrumental in the synthesis of aminopyridine derivatives, which are common motifs in pharmaceuticals.

-

Sonogashira Coupling and Cyclization: The Sonogashira reaction facilitates the coupling of terminal alkynes to the 3-position of the pyridine ring. The resulting alkynylpyridine intermediates are highly versatile and can undergo intramolecular cyclization to form various fused heterocyclic systems, such as furo[2,3-b]pyridines and pyrrolo[2,3-b]pyridines.

Data Presentation: Summary of Key Reactions and Expected Yields

The following table summarizes representative reaction conditions and expected yields for the synthesis of various heterocyclic scaffolds from this compound, based on analogous transformations reported in the literature.

| Entry | Reaction Type | Coupling Partner | Product Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |